N-cyclohexyl-2,4-dimethoxy-3-methylbenzenesulfinamide
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Overview
Description
N-cyclohexyl-2,4-dimethoxy-3-methylbenzenesulfinamide is a sulfinamide compound with the molecular formula C15H23NO3S and a molecular weight of 297.41.
Preparation Methods
The synthesis of N-cyclohexyl-2,4-dimethoxy-3-methylbenzenesulfinamide typically involves the reaction of 2,4-dimethoxy-3-methylbenzenesulfinyl chloride with cyclohexylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with the presence of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The reaction conditions, such as temperature and reaction time, are carefully controlled to ensure the efficient production of the compound .
Chemical Reactions Analysis
N-cyclohexyl-2,4-dimethoxy-3-methylbenzenesulfinamide undergoes various chemical reactions, including:
Oxidation: The sulfinamide group can be oxidized to a sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to the corresponding sulfide using reducing agents such as lithium aluminum hydride.
Substitution: The methoxy groups can undergo nucleophilic substitution reactions with reagents like sodium hydride and alkyl halides to form different derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfinamide group results in the formation of a sulfone, while reduction leads to the formation of a sulfide.
Scientific Research Applications
N-cyclohexyl-2,4-dimethoxy-3-methylbenzenesulfinamide has several scientific research applications, including:
Synthetic Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Drug Discovery: The compound is investigated for its potential as a lead compound in the development of new drugs, particularly those targeting specific enzymes or receptors.
Biological Studies: It is used in studies to understand the interactions between small molecules and biological targets, such as proteins and nucleic acids.
Mechanism of Action
The mechanism of action of N-cyclohexyl-2,4-dimethoxy-3-methylbenzenesulfinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator of these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of the compound.
Comparison with Similar Compounds
N-cyclohexyl-2,4-dimethoxy-3-methylbenzenesulfinamide can be compared with other sulfinamide compounds, such as:
N-cyclohexyl-2,4-dimethoxybenzenesulfinamide: Similar structure but lacks the methyl group at the 3-position.
N-cyclohexyl-2,4-dimethoxy-3-ethylbenzenesulfinamide: Similar structure but has an ethyl group instead of a methyl group at the 3-position.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and interactions with biological targets.
Properties
IUPAC Name |
N-cyclohexyl-2,4-dimethoxy-3-methylbenzenesulfinamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO3S/c1-11-13(18-2)9-10-14(15(11)19-3)20(17)16-12-7-5-4-6-8-12/h9-10,12,16H,4-8H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWXZLNVIUTZQAX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1OC)S(=O)NC2CCCCC2)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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